N-(2-hydroxyethyl)-N'-mesitylthiourea

Anti-inflammatory In vivo pharmacology Drug discovery

N-(2-hydroxyethyl)-N'-mesitylthiourea (CAS 52266-63-4) is a high-purity 1-aryl-3-(2-hydroxyethyl)thiourea distinguished by its 2,4,6-trimethylphenyl (mesityl) group. This specific substitution is critical: a 3,5-dimethylphenyl analog shows a nearly 2-fold drop in anti-inflammatory efficacy (41.5% vs. 76.9% edema inhibition at 60 mg/kg). With validated oral potency exceeding phenylbutazone (42.0%), it serves as a superior positive control for rodent acute inflammation models. Its dual anti-inflammatory and psychotherapeutic profile makes it an unrivaled tool for investigating the inflammation-mood disorder axis. No generic in-class substitute can replicate this activity. Ensure batch-to-batch consistency by sourcing only the precisely defined mesityl derivative.

Molecular Formula C12H18N2OS
Molecular Weight 238.35 g/mol
CAS No. 52266-63-4
Cat. No. B1656333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxyethyl)-N'-mesitylthiourea
CAS52266-63-4
Molecular FormulaC12H18N2OS
Molecular Weight238.35 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)NC(=S)NCCO)C
InChIInChI=1S/C12H18N2OS/c1-8-6-9(2)11(10(3)7-8)14-12(16)13-4-5-15/h6-7,15H,4-5H2,1-3H3,(H2,13,14,16)
InChIKeyUDLCUYDTIDNJHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility35.8 [ug/mL]

N-(2-Hydroxyethyl)-N'-mesitylthiourea (CAS 52266-63-4): A Dual-Activity Thiourea Derivative for Specialized Inflammatory & CNS Research


N-(2-Hydroxyethyl)-N'-mesitylthiourea (CAS 52266-63-4), also known as 1-(2,4,6-trimethylphenyl)-3-(2-hydroxyethyl)thiourea, is a member of the 1-aryl-3-(2-hydroxyethyl)thiourea class [1]. This class is characterized by a thiourea core functionalized with a hydroxyethyl group and a substituted aromatic ring, and is historically recognized for its anti-inflammatory and psychotherapeutic potential [1][2]. The compound's substitution pattern—a sterically bulky 2,4,6-trimethylphenyl (mesityl) group—differentiates it from simpler analogs and is a key determinant of its biological potency profile [1].

Why Generic Substitution Fails for N-(2-Hydroxyethyl)-N'-mesitylthiourea (CAS 52266-63-4): The Critical Role of Aryl Substitution in Potency


Generic substitution within the 1-aryl-3-(2-hydroxyethyl)thiourea class is not scientifically valid due to extreme potency variations driven by minor alterations to the aryl ring [1]. As demonstrated in a standardized carrageenan-induced rat paw edema assay, changing the aryl substituent from 2,4,6-trimethylphenyl to a structurally similar 3,5-dimethylphenyl causes a nearly 2-fold drop in anti-inflammatory efficacy [1]. This steep structure-activity relationship (SAR), coupled with the compound's claimed dual anti-inflammatory and psychotherapeutic profile, means that simple in-class swaps can result in a complete loss of the desired biological effect [1][2].

Quantitative Differentiation Guide: N-(2-Hydroxyethyl)-N'-mesitylthiourea (CAS 52266-63-4) vs. In-Class Analogs


Superior Anti-Inflammatory Efficacy Compared to the Commercial Standard Phenylbutazone

In a direct, head-to-head comparison, N-(2-hydroxyethyl)-N'-mesitylthiourea demonstrates significantly greater inhibition of carrageenan-induced edema than the standard anti-inflammatory drug phenylbutazone at an identical 60 mg/kg oral dose [1]. This quantifies a clear efficacy advantage over a known commercial comparator.

Anti-inflammatory In vivo pharmacology Drug discovery

Enhanced Anti-Inflammatory Potency Over a Structurally Close 3,5-Dimethylphenyl Analog

The compound's specific 2,4,6-trimethyl substitution pattern on the aryl ring is critical for enhanced potency. When compared directly to the 3,5-dimethylphenyl analog—a close structural relative—in the same assay, the mesityl derivative exhibits a nearly 2-fold increase in anti-inflammatory activity [1]. This establishes that the presence and position of the third methyl group are not trivial.

Structure-Activity Relationship Medicinal chemistry Drug design

Dual Anti-Inflammatory and Psychotherapeutic Activity Profile Absent in Simpler Analogs

N-(2-hydroxyethyl)-N'-mesitylthiourea is specifically claimed in separate patents for both anti-inflammatory and psychotherapeutic (antidepressant/tranquilizing) methods, a combined profile not established for other potent anti-inflammatory analogs like the 2,4-dimethylphenyl derivative [1][2]. This evidence, drawn from distinct but related intellectual property filings, suggests a broader therapeutic potential uniquely associated with the mesityl substitution.

Polypharmacology CNS research Lead compound selection

Functional Role of the Hydroxyethyl Moiety for Biological Activity

The hydroxyethyl (-CH2CH2OH) side chain is essential for the biological activity of this compound series. The non-hydroxyethyl analog, N-(2,4,6-trimethylphenyl)thiourea (CAS 91059-97-1), is a fundamentally different chemical entity that lacks the intramolecular cyclization potential and hydrogen-bonding capacity conferred by the terminal hydroxyl group [1]. While direct comparative bioactivity data is absent, chemical reasoning strongly supports that the simpler thiourea cannot serve as a functional replacement.

Functional group SAR Pharmacophore analysis Chemical biology

Optimal Application Scenarios for Procuring N-(2-Hydroxyethyl)-N'-mesitylthiourea (CAS 52266-63-4)


Preclinical In Vivo Model of Acute Inflammation for Potency Screening

The compound's validated oral efficacy—achieving 76.9% inhibition of edema at 60 mg/kg—makes it a superior positive control or test article in rodent models of acute inflammation, such as the carrageenan-induced paw edema assay [1]. Its potency surpasses the common standard phenylbutazone (42.0% inhibition), enabling more pronounced effect sizes in comparative efficacy studies [1].

Investigating the Molecular Basis of Inflammation-Depression Comorbidity

Given its claimed dual anti-inflammatory and antidepressant/tranquilizing activities, this compound is a uniquely suited pharmacological tool for in vivo studies exploring the bidirectional relationship between systemic inflammation and mood disorders [1][2]. No other analog in its class is identified with this combination of claimed utilities.

Structure-Activity Relationship (SAR) Studies on Aryl-Substituted Thioureas

The steep potency gradient between the 2,4,6-trimethylphenyl derivative (76.9% inhibition) and its 3,5-dimethylphenyl counterpart (41.5% inhibition) provides a precise, data-rich starting point for medicinal chemistry campaigns [1]. Researchers can leverage this compound as a benchmark for synthesizing and evaluating novel analogs to probe the steric and electronic contributions of the mesityl group.

Quote Request

Request a Quote for N-(2-hydroxyethyl)-N'-mesitylthiourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.